1-Methyl-2-nitro-3-(trifluoromethyl)benzene

概述

描述

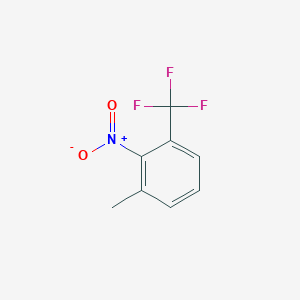

1-Methyl-2-nitro-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H6F3NO2 and a molecular weight of 205.13 g/mol . This compound is characterized by the presence of a methyl group, a nitro group, and a trifluoromethyl group attached to a benzene ring. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.

准备方法

The synthesis of 1-Methyl-2-nitro-3-(trifluoromethyl)benzene typically involves nitration reactions. One common method is the nitration of 1-methyl-3-(trifluoromethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid . The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring. Industrial production methods may involve similar nitration processes but on a larger scale with optimized reaction conditions for higher yields and purity.

化学反应分析

1-Methyl-2-nitro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromic acid.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, potassium permanganate, and chromic acid. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.

科学研究应用

Synthesis and Intermediates

1-Methyl-2-nitro-3-(trifluoromethyl)benzene can be synthesized through various methods, often involving nitration of the corresponding methyl-substituted benzotrifluoride compounds. The process typically includes the use of nitric acid and sulfuric acid under controlled temperatures to achieve high yields. For instance, a common synthesis route involves treating 3-methylbenzotrifluoride with a nitrating agent, leading to the desired nitro compound .

Organic Synthesis

The compound serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its trifluoromethyl group enhances biological activity and stability, making it an attractive building block in medicinal chemistry.

Agrochemical Development

This compound has been explored for use in developing herbicides and insecticides. Research indicates that derivatives of this compound exhibit significant insecticidal properties against pests like Xyleborus affinis, making it a candidate for new agricultural formulations .

Material Science

In material science, this compound is investigated for its potential use in developing advanced materials due to its unique electronic properties imparted by the trifluoromethyl group. The compound's stability under various conditions makes it suitable for applications in coatings and polymers.

Case Studies

作用机制

The mechanism of action of 1-Methyl-2-nitro-3-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects.

相似化合物的比较

1-Methyl-2-nitro-3-(trifluoromethyl)benzene can be compared with similar compounds such as:

3-Nitrobenzotrifluoride: Lacks the methyl group but has similar nitro and trifluoromethyl groups.

4-Chlorobenzotrifluoride: Contains a chlorine atom instead of a nitro group.

α,α,α-Trifluorotoluene: Lacks the nitro group but has a similar trifluoromethyl group.

The uniqueness of this compound lies in the combination of its functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

生物活性

1-Methyl-2-nitro-3-(trifluoromethyl)benzene, also known as 1-Methyl-2-nitro-3-trifluoromethylbenzene, is a compound that has garnered attention for its potential biological activities, particularly in the fields of insecticidal properties and toxicity. This article reviews the synthesis, biological effects, and relevant case studies associated with this compound.

This compound has the molecular formula and a molecular weight of approximately 221.14 g/mol. The structure features a nitro group and a trifluoromethyl group attached to a methyl-substituted benzene ring, which contributes to its unique biological properties.

Synthesis

The synthesis of this compound typically involves nitration reactions followed by purification processes such as recrystallization. Various methods have been documented for synthesizing similar compounds, emphasizing the importance of reaction conditions on yield and purity .

Insecticidal Properties

Recent studies have highlighted the insecticidal potential of this compound. For instance, investigations into neonicotinoid analogs have shown that compounds with similar structures exhibit significant mortality rates against pests like Xyleborus sp.. The docking studies indicated that cation-π interactions and hydrogen bonding play crucial roles in enhancing insecticidal activity .

| Compound | Mortality Rate (%) | Exposure Time (h) |

|---|---|---|

| This compound | Up to 73% | 12 |

Toxicity Studies

Toxicological assessments reveal that this compound exhibits acute toxicity. According to hazard classifications, it is categorized as an acute toxic substance with specific warnings regarding oral exposure .

Case Studies

Case Study 1: Insecticidal Efficacy

A study focused on the efficacy of various neonicotinoid analogs, including those structurally related to this compound, demonstrated promising results in controlling pest populations. The compound was tested alongside established insecticides, revealing competitive mortality rates and underscoring its potential as an alternative insecticide .

Case Study 2: Environmental Impact

Research into the environmental persistence of fluorinated compounds indicates that their stability may lead to bioaccumulation in ecosystems. Studies suggest that while these compounds can effectively control pest populations, their long-term environmental impact requires further investigation .

属性

IUPAC Name |

1-methyl-2-nitro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-5-3-2-4-6(8(9,10)11)7(5)12(13)14/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTXZOTTYGWMNGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50541296 | |

| Record name | 1-Methyl-2-nitro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50541296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92891-23-1 | |

| Record name | 1-Methyl-2-nitro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50541296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。